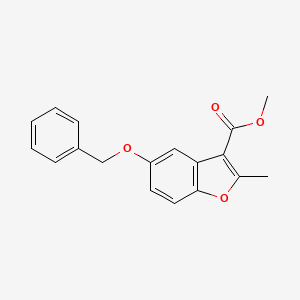

Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

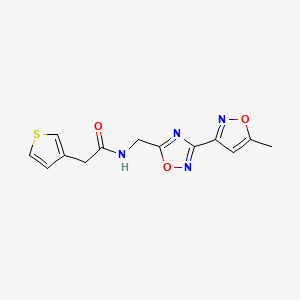

Compounds with benzyloxy and carboxylate groups are often used in organic synthesis and medicinal chemistry due to their reactivity and biological activity . They can serve as intermediates in the synthesis of various complex molecules.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like esterification, alkylation, and benzylation . The exact method would depend on the specific structure of the target molecule.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry . These techniques provide information about the types of atoms in the molecule and how they are connected.Chemical Reactions Analysis

Benzyloxy and carboxylate groups are reactive and can participate in various chemical reactions. For example, benzyloxy groups can be cleaved under certain conditions, and carboxylate groups can react with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .Scientific Research Applications

Synthesis of Novel Compounds

Research has shown that methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a key precursor in the synthesis of various novel compounds. For example, it has been used in the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, demonstrating a facile and inexpensive method to obtain these compounds in good yields. This process involves a one-pot reaction showcasing the versatility of methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate in facilitating diverse chemical transformations (Gao et al., 2011).

Antimicrobial and Anti-inflammatory Activities

Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate derivatives have been evaluated for their analgesic and anti-inflammatory activities. Certain derivatives have shown promising results in preliminary screening, indicating their potential as therapeutic agents in managing pain and inflammation. This highlights the compound's significance in the development of new pharmacological agents (Kenchappa & Bodke, 2020).

Antimicrobial Screening

Further research into the derivatives of methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate has shown their efficacy in antimicrobial applications. Specific derivatives have been synthesized and screened for antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts, providing valuable insights into their potential use in combating microbial infections (Krawiecka et al., 2012).

Benzofuran-Based Hybrid Compounds

In the context of Alzheimer's disease research, benzofuran-based hybrid compounds, synthesized using methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate, have been explored for their multifunctional therapeutic potential. These compounds exhibit cholinesterase inhibitory activity and the ability to inhibit Abeta fibril formation, along with neuroprotective effects. Such multifunctional drugs could be crucial in the fight against Alzheimer's disease, emphasizing the compound's role in developing treatments for neurodegenerative disorders (Rizzo et al., 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-12-17(18(19)20-2)15-10-14(8-9-16(15)22-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKWYKVKJNCTGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2973387.png)

![1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine](/img/structure/B2973398.png)

![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2973401.png)

![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)